![molecular formula C11H20N2O2 B4729137 N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide](/img/structure/B4729137.png)
N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide, also known as ABT-639, is a synthetic compound that belongs to the class of non-opioid analgesics. It has been developed to target the T-type calcium channels, which are involved in the transmission of pain signals. The purpose of
Mecanismo De Acción
N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide targets the T-type calcium channels, which are involved in the transmission of pain signals. By blocking these channels, this compound reduces the influx of calcium ions into neurons, which in turn reduces the release of neurotransmitters that are involved in pain signaling. This mechanism of action is different from that of opioid analgesics, which target the mu-opioid receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce pain in animal models of neuropathic and inflammatory pain. It has also been shown to reduce anxiety-like behavior in animal models. In addition, this compound has been shown to have a low potential for abuse and addiction, which is a significant advantage over opioid analgesics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide has several advantages for lab experiments. It is a highly selective compound that targets the T-type calcium channels, which reduces the risk of off-target effects. In addition, this compound has a low potential for toxicity, which makes it a safer alternative to other analgesic agents. However, one limitation of this compound is that it has a relatively short half-life, which may limit its efficacy in some experimental settings.
Direcciones Futuras
There are several future directions for the research on N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide. One potential direction is to investigate its efficacy in clinical trials for the treatment of neuropathic and inflammatory pain. Another direction is to investigate its potential use in the treatment of anxiety and depression. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, there is a need for the development of more potent and selective T-type calcium channel blockers that can be used as analgesic agents.
Conclusion:
In conclusion, this compound is a promising compound that has shown efficacy as an analgesic agent in animal models of neuropathic and inflammatory pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for the research on this compound, including clinical trials for the treatment of pain and investigations into its potential use in the treatment of anxiety and depression.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide has been extensively studied for its potential use as an analgesic agent. It has been shown to effectively reduce pain in animal models of neuropathic and inflammatory pain. In addition, this compound has been investigated for its potential use in the treatment of epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(10-2-1-3-10)12-4-5-13-6-8-15-9-7-13/h10H,1-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQSHVPNIVROKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



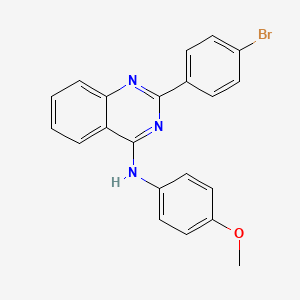
![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4729063.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4729069.png)
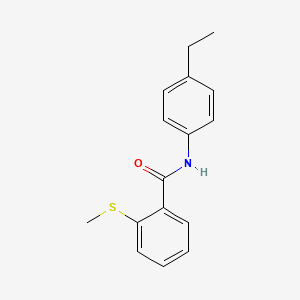
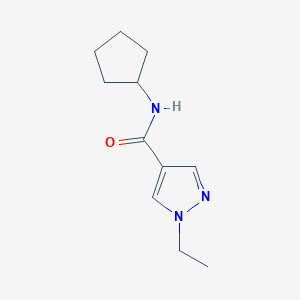
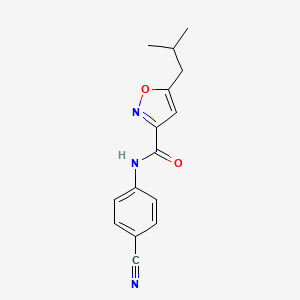
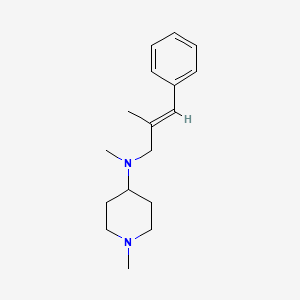
![4-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4729100.png)

![N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B4729127.png)
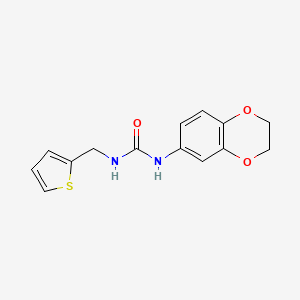
![3-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}benzoic acid](/img/structure/B4729134.png)
![N-(5-isoquinolinylmethyl)-N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4729139.png)
![4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4729140.png)